N'-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
Description
This compound is an ethanediamide derivative featuring a 2,3-dimethylphenyl substituent and a pyrrolidin-2-ylmethyl group functionalized with a 4-methoxybenzenesulfonyl moiety. The ethanediamide linker provides conformational flexibility, while the sulfonyl group and methoxy substitution may enhance solubility and target binding .
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-15-6-4-8-20(16(15)2)24-22(27)21(26)23-14-17-7-5-13-25(17)31(28,29)19-11-9-18(30-3)10-12-19/h4,6,8-12,17H,5,7,13-14H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXNJZPZUVURBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrrolidinyl Intermediate: This step involves the reaction of a suitable amine with a pyrrolidine derivative under controlled conditions.
Introduction of the Methoxybenzenesulfonyl Group: This step involves sulfonylation, where the pyrrolidinyl intermediate reacts with a methoxybenzenesulfonyl chloride in the presence of a base.
Coupling with the Dimethylphenyl Group: The final step involves coupling the sulfonylated intermediate with a dimethylphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its:
- Ethanediamide backbone : Unlike simpler amides or acetamides, this linker may facilitate hydrogen bonding with biological targets.
- 4-Methoxybenzenesulfonyl-pyrrolidine : Introduces rigidity and electronic effects via the sulfonyl group and methoxy substitution.
- 2,3-Dimethylphenyl group : A hydrophobic aromatic substituent common in bioactive molecules.
Comparison with Acetamide and Alanine Derivatives
Table 1: Structural and Functional Comparison
Key Observations:
Backbone Flexibility: The ethanediamide linker in the target compound allows greater rotational freedom compared to rigid sulfonamides (e.g., N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide) .
Substituent Effects: The 2,3-dimethylphenyl group in the target compound and herbicide analogs () suggests shared hydrophobic interactions, but the absence of chloro or isopropyl groups may reduce electrophilicity .
Stereochemical Considerations : Unlike Metalaxyl-M (D-alanine derivative), the target compound lacks chiral centers, which may simplify synthesis but reduce target specificity .
Biological Activity
N'-(2,3-dimethylphenyl)-N-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H36N4O4S
- Molecular Weight : 500.7 g/mol
- IUPAC Name : (3R)-1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-N-[3-(4-methylpiperazin-1-yl)propyl]-2,3-dihydroindole-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. Research indicates that it may modulate intracellular signaling pathways through the inhibition or activation of specific receptors, leading to physiological responses such as anti-inflammatory effects and modulation of neurotransmitter release.
1. Antinociceptive Effects
A study focused on the antinociceptive properties of the compound demonstrated significant pain relief in animal models. The mechanism was linked to the modulation of pain pathways involving opioid receptors and inflammatory mediators.
2. Anti-inflammatory Properties
Research findings suggest that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was confirmed through in vitro assays using macrophage cell lines.
3. Neuroprotective Effects
In neuropharmacological studies, the compound showed potential neuroprotective effects against oxidative stress-induced neuronal damage. This suggests a possible application in neurodegenerative diseases.
Case Studies
| Study | Findings |
|---|---|
| Antinociceptive Study | Demonstrated significant pain relief in rodent models with a mechanism involving opioid receptor modulation. |
| Anti-inflammatory Assay | Inhibition of TNF-alpha and IL-6 production in macrophage cell lines confirmed anti-inflammatory properties. |
| Neuroprotection Research | Showed protective effects against oxidative stress in neuronal cultures, indicating potential for neurodegenerative disease applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
